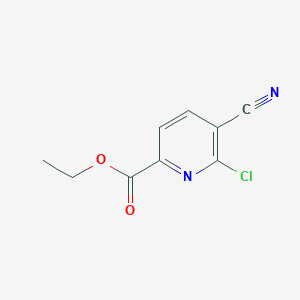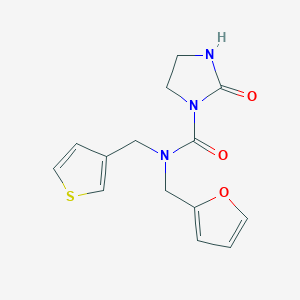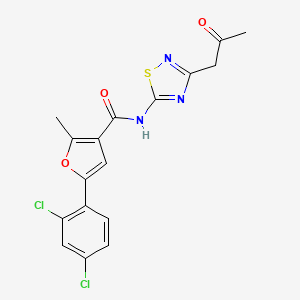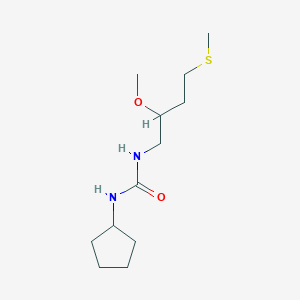
1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptor CB1 and has been used extensively in scientific research to investigate the role of the endocannabinoid system in various physiological processes.
Mecanismo De Acción
1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea acts as a potent agonist of the CB1 receptor, which is primarily found in the central nervous system. Activation of CB1 receptors by 1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception.
Biochemical and Physiological Effects
1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have antiemetic effects, making it a potential treatment for nausea and vomiting associated with chemotherapy. Additionally, 1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea has been shown to modulate the immune system, making it a potential treatment for autoimmune diseases such as multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea is its potency as a CB1 agonist, which allows for the investigation of the endocannabinoid system at low concentrations. However, its potency also presents a potential limitation, as high concentrations of 1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea can lead to toxicity and cell death. Additionally, the high lipophilicity of 1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea can make it difficult to dissolve in aqueous solutions, which can complicate experimental design.
Direcciones Futuras
There are many potential future directions for research involving 1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea. One area of interest is the investigation of its potential as a treatment for autoimmune diseases such as multiple sclerosis. Additionally, 1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea has been shown to have potential as a treatment for opioid addiction, making it a promising area of research for the treatment of substance abuse disorders. Finally, further investigation into the mechanisms underlying the analgesic and anti-inflammatory effects of 1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea could lead to the development of new treatments for chronic pain and inflammation.
Métodos De Síntesis
The synthesis of 1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea involves the reaction of cyclopentylmagnesium bromide with 2-methoxy-4-methylsulfonylbutanoyl chloride, followed by reaction with urea. The resulting product is then purified through recrystallization to obtain 1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea in its pure form.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea has been used extensively in scientific research to investigate the role of the endocannabinoid system in various physiological processes. It has been shown to have potent analgesic, anti-inflammatory, and antiemetic effects, as well as the ability to modulate the immune system and regulate appetite.
Propiedades
IUPAC Name |
1-cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S/c1-16-11(7-8-17-2)9-13-12(15)14-10-5-3-4-6-10/h10-11H,3-9H2,1-2H3,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWZPRTXVGZAGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)NC1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Dimethylcarbamoyl)pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2381114.png)
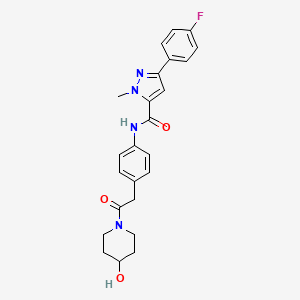
![(2-Ethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2381118.png)
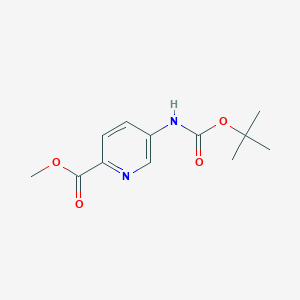
![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-naphthamide](/img/structure/B2381120.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2381121.png)
![1-Butyl-4-{1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2381126.png)
![6-((4-chlorobenzyl)thio)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2381127.png)
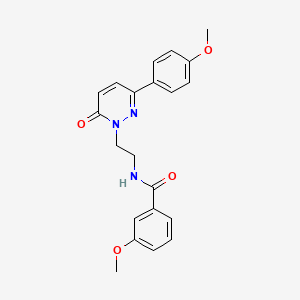
![N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2381131.png)
![1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2381132.png)
